molecular formula C17H10BrClN2O3 B15015737 4-bromo-N-{(Z)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}aniline

4-bromo-N-{(Z)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}aniline

Cat. No.: B15015737
M. Wt: 405.6 g/mol
InChI Key: SYQHXVITBCTHFH-UHFFFAOYSA-N
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Description

(Z)-N-(4-BROMOPHENYL)-1-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]METHANIMINE is a synthetic organic compound characterized by its complex structure, which includes bromine, chlorine, and nitro functional groups attached to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-BROMOPHENYL)-1-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]METHANIMINE typically involves a multi-step process:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The bromine, chlorine, and nitro groups are introduced through electrophilic aromatic substitution reactions. For instance, bromination can be achieved using bromine or N-bromosuccinimide (NBS), while nitration can be carried out using a mixture of nitric acid and sulfuric acid.

    Formation of the Imine: The final step involves the condensation of the substituted furan with an amine, typically under dehydrating conditions to form the imine linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dicarboxylic acid derivatives.

    Reduction: Reduction of the nitro group can yield the corresponding amine, which can further participate in various coupling reactions.

    Substitution: The bromine and chlorine atoms can be substituted by nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron and hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.

Biology

    Biological Probes: Due to its unique structure, it can be used as a probe in biological studies to investigate enzyme activities or receptor binding.

Medicine

    Drug Development: The compound’s structural features make it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (Z)-N-(4-BROMOPHENYL)-1-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]METHANIMINE exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of electron-withdrawing groups like nitro and halogens can influence its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    (Z)-N-(4-BROMOPHENYL)-1-[5-(2-NITROPHENYL)FURAN-2-YL]METHANIMINE: Similar structure but lacks the chlorine substituent.

    (Z)-N-(4-CHLOROPHENYL)-1-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]METHANIMINE: Similar structure but has a chlorine substituent instead of bromine.

Uniqueness

The unique combination of bromine, chlorine, and nitro groups in (Z)-N-(4-BROMOPHENYL)-1-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]METHANIMINE imparts distinct electronic and steric properties, making it particularly useful in applications requiring specific reactivity or binding characteristics.

Properties

Molecular Formula

C17H10BrClN2O3

Molecular Weight

405.6 g/mol

IUPAC Name

N-(4-bromophenyl)-1-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methanimine

InChI

InChI=1S/C17H10BrClN2O3/c18-11-1-3-12(4-2-11)20-10-14-6-8-17(24-14)15-9-13(21(22)23)5-7-16(15)19/h1-10H

InChI Key

SYQHXVITBCTHFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=CC2=CC=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)Br

Origin of Product

United States

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